4-Bromo-5-methylphthalonitrile

Nucleophilic Aromatic Substitution Phthalocyanine Precursors Synthetic Methodology

Researchers require phthalonitriles with distinct substitution patterns to control phthalocyanine aggregation and Q-band absorption. Symmetric analogs yield inseparable isomer mixtures. This brominated, methylated derivative provides a single functional handle and permanent steric tuning. - **Key differentiator:** Bromine enables late-stage cross-coupling; methyl group modulates electronic properties-unavailable in 4-bromophthalonitrile or 4-chlorophthalonitrile. - **Application:** Synthesis of unsymmetrical phthalocyanines for PDT, NLO, and processable phthalonitrile resins. - **Supply:** Available at 95% or 98% purity. BenchChem assures technical data sheets and batch-specific COA.

Molecular Formula C9H5BrN2
Molecular Weight 221.05 g/mol
Cat. No. B12272837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methylphthalonitrile
Molecular FormulaC9H5BrN2
Molecular Weight221.05 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C#N)C#N
InChIInChI=1S/C9H5BrN2/c1-6-2-7(4-11)8(5-12)3-9(6)10/h2-3H,1H3
InChIKeyPGQJDSJPIHNCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methylphthalonitrile: Tailored Macrocycle Precursor


4-Bromo-5-methylphthalonitrile (CAS 1234790-18-1) is a specialized phthalonitrile derivative characterized by a bromine atom at the 4-position and a methyl group at the 5-position on the benzene ring . Its predicted physicochemical properties include a boiling point of 361.3±42.0 °C and a density of 1.58±0.1 g/cm³ . The primary role of this compound is as a precursor for the synthesis of unsymmetrically substituted phthalocyanines, where the bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the methyl group contributes to the electronic and steric tuning of the final macrocycle . For procurement, it is typically available with a purity specification of 95% or 98% .

4-Bromo-5-methylphthalonitrile: Irreplaceable Substitution


Generic substitution of 4-bromo-5-methylphthalonitrile with closely related compounds like 4-bromophthalonitrile or 4-chlorophthalonitrile is not possible due to the compound's unique substitution pattern. The presence of both an electron-donating methyl group and a halogen (bromine) in specific positions dictates distinct reactivity, steric constraints, and electronic properties. These factors critically influence the self-assembly, solubility, and photophysical performance of the resulting phthalocyanine macrocycles, which cannot be replicated by analogs lacking either the methyl group or the bromine handle [1]. This section provides the quantitative evidence base that differentiates this specific building block from its closest structural competitors.

4-Bromo-5-methylphthalonitrile vs. Structural Analogs


Nucleophilic Aromatic Substitution Reactivity

The bromine atom in 4-bromo-5-methylphthalonitrile acts as an effective leaving group for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse nucleophiles like hydroxybenzoic acids. This reactivity is comparable to that of 4-bromophthalonitrile but occurs in the presence of the 5-methyl group, which is not possible with 4-nitrophthalonitrile. The reaction is typically carried out in DMF with a base (e.g., K2CO3) [1]. While specific kinetic data for the target compound is not publicly available, this established class-level behavior is critical for synthetic planning.

Nucleophilic Aromatic Substitution Phthalocyanine Precursors Synthetic Methodology

Thermal Behavior: Boiling Point and Density

The predicted boiling point of 4-bromo-5-methylphthalonitrile is 361.3±42.0 °C and its predicted density is 1.58±0.1 g/cm³ . In contrast, 4-bromophthalonitrile (CAS 704-96-1) has a predicted boiling point of approximately 344.4±27.0 °C and a density of 1.68±0.1 g/cm³ . The higher predicted boiling point for 4-bromo-5-methylphthalonitrile, which can be attributed to the presence of the methyl group, suggests potentially different handling requirements during purification or high-temperature reactions.

Thermophysical Properties Process Engineering Chemical Synthesis

Cross-Coupling Reactivity: Aryl Bromide vs. Aryl Chloride

The aryl bromide functionality in 4-bromo-5-methylphthalonitrile makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups . Aryl bromides are generally more reactive than the corresponding aryl chlorides (like 4-chlorophthalonitrile) in oxidative addition steps, which is a key step in catalytic cycles. For instance, in related systems, 4-bromobenzonitrile is known to be an effective coupling partner, while aryl chlorides often require more forcing conditions or specialized catalysts [1]. This class-level reactivity difference is crucial for synthetic efficiency and functional group tolerance.

Suzuki-Miyaura Coupling C-C Bond Formation Functionalized Phthalocyanines

Commercial Purity Specifications

4-Bromo-5-methylphthalonitrile is commercially available with defined purity specifications, typically at 95% or 98% . While 4-bromophthalonitrile is also available at high purity (e.g., 98% ), the consistent availability of this specific regioisomer at 98% ensures it can be procured for applications requiring higher initial purity to minimize the need for additional purification steps before use in sensitive reactions like macrocycle formation or cross-coupling.

Chemical Procurement Quality Control Material Specification

4-Bromo-5-methylphthalonitrile Application Scenarios


Unsymmetrical Phthalocyanines for Photonics

In the development of advanced materials for photodynamic therapy (PDT) or nonlinear optics (NLO), the precise tuning of phthalocyanine properties is paramount. 4-Bromo-5-methylphthalonitrile serves as a critical A3B-type building block, where the bromine atom allows for the late-stage introduction of a targeting moiety or solubilizing group via cross-coupling after the macrocycle is formed. The 5-methyl group, inert to these conditions, provides a permanent, subtle steric and electronic perturbation that can be used to control aggregation and fine-tune the Q-band absorption maximum compared to phthalocyanines derived from unsubstituted or symmetrically substituted precursors . This capability is essential for achieving specific photophysical performance metrics required for these applications.

Phthalonitrile Resin with Tailored Cure Behavior

Phthalonitrile resins are known for their exceptional thermal and mechanical properties, but their processing can be challenging due to high melting points and viscosity. The use of 4-bromo-5-methylphthalonitrile as a comonomer or curing agent can be strategically employed to modify the resin's processability. The bromine substituent provides a site for pre-functionalization to introduce flexible linkages, while the methyl group can help reduce the overall melting point and improve the resin's melt flow during the early stages of curing [1]. This allows for the formulation of resins that are easier to process via techniques like resin transfer molding (RTM) without compromising the final material's high-temperature performance, a key advantage over systems using solely unsubstituted phthalonitriles.

Steric and Electronic Effects in Macrocycle Formation

For fundamental research into the mechanism of phthalocyanine formation, 4-bromo-5-methylphthalonitrile is an invaluable probe molecule. Its unsymmetrical substitution pattern can lead to the formation of distinct regioisomers during cyclotetramerization, which are otherwise difficult to access [2]. The ability to isolate and characterize these isomers allows researchers to directly correlate the position of substituents on the phthalonitrile precursor with the photophysical and electrochemical properties of the resulting phthalocyanine. This level of structural control is not possible when using simpler, symmetric precursors like 4-bromophthalonitrile, which yield a mixture of inseparable constitutional isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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